2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide
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Overview
Description
2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes methoxy groups and a sulfamoyl group attached to a benzamide core.
Preparation Methods
The synthesis of 2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-methoxyaniline to produce 2-methoxy-N-(2-methoxyphenyl)benzamide. The final step involves the sulfonation of this intermediate with chlorosulfonic acid, followed by the reaction with propylamine to yield the target compound .
Chemical Reactions Analysis
2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms and exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide can be compared with similar compounds such as:
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar sulfamoyl group but differs in the ester functional group.
2-Methoxy-5-methylphenyl isothiocyanate: This compound contains an isothiocyanate group instead of a sulfamoyl group.
2-Mercapto-5-methoxybenzimidazole: This compound has a mercapto group and a benzimidazole core, differing significantly in structure and properties
Properties
IUPAC Name |
2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11-19-18(21)14-12-13(9-10-16(14)24-2)26(22,23)20-15-7-5-6-8-17(15)25-3/h5-10,12,20H,4,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUAXUFJOLHMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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